Samorin

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

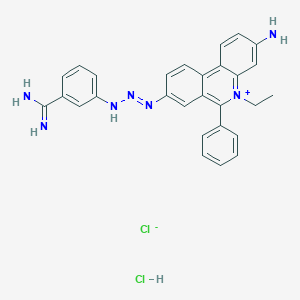

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSFPCGNENDEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20438-03-3 (Parent) | |

| Record name | Isometamidium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60961946 | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6798-24-9, 4174-74-7 | |

| Record name | Samorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometamidium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETAMIDIUM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isometamidium Chloride in Trypanosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium (B1672257) chloride (ISM) remains a critical chemotherapeutic and prophylactic agent in the control of Animal African Trypanosomiasis (AAT). This technical guide provides a comprehensive overview of the molecular mechanism of action of ISM against trypanosomes. It delves into the drug's uptake, its primary cellular target—the kinetoplast DNA (kDNA)—and the downstream consequences leading to parasite death. Furthermore, this guide outlines the key mechanisms of resistance developed by trypanosomes and presents a summary of relevant quantitative data and detailed experimental protocols for studying ISM's effects.

Introduction to Isometamidium Chloride

Isometamidium chloride is a phenanthridine (B189435) aromatic diamidine that has been a mainstay in the treatment and prevention of trypanosomiasis in livestock for over three decades.[1][2] It is effective against several species of trypanosomes, including Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[3] The commercial formulations are often a mixture of ISM and other isomers.[1] Despite its long-standing use, the emergence of drug-resistant strains necessitates a deeper understanding of its mechanism of action to develop new therapeutic strategies and manage resistance.[2][4]

Drug Uptake and Cellular Localization

The journey of isometamidium into the trypanosome and its accumulation at its target site is a critical first step in its trypanocidal activity.

Cellular Entry

The precise mechanism of ISM uptake by trypanosomes is not fully elucidated, but it is known to be a rapid process.[5] Evidence suggests that transporters in the plasma membrane are involved, and alterations in these transporters can contribute to resistance.[6] In T. congolense, reduced drug accumulation is a key feature of resistant strains, which may be due to a decreased number of transporters or an increased efflux of the drug.[6][7][8]

Mitochondrial Accumulation

Once inside the parasite, ISM is rapidly and selectively accumulated within the mitochondrion, the organelle that houses the kinetoplast.[5][7] The mitochondrial membrane potential (ΔΨm) is a significant driving force for this accumulation.[9] The kinetoplast is the primary site of ISM accumulation, a characteristic that is directly linked to its mechanism of action.[6]

Below is a diagram illustrating the uptake and localization pathway of Isometamidium Chloride.

Caption: Uptake and localization of Isometamidium Chloride in the trypanosome.

Primary Mechanism of Action: Targeting Kinetoplast DNA

The primary trypanocidal activity of isometamidium chloride is attributed to its interaction with the parasite's unique mitochondrial DNA, the kinetoplast DNA (kDNA).[7]

The Kinetoplast: A Unique Drug Target

The kDNA of trypanosomes is a massive network of thousands of interlocked circular DNA molecules, comprising maxicircles and minicircles.[7] This complex structure is essential for the parasite's viability and represents an ideal target for chemotherapy due to its absence in mammalian cells.

Inhibition of Type II Topoisomerase

Isometamidium selectively inhibits the mitochondrial type II topoisomerase.[1][7] This enzyme is crucial for the replication and segregation of the kDNA minicircles. By binding to the kDNA, ISM stabilizes the cleavage complex formed by topoisomerase II, leading to the linearization of the minicircles.[6][10][11] This action is selective for the mitochondrial topoisomerase, with no detectable effect on the nuclear equivalent.[10]

Disruption of kDNA and Dyskinetoplasty

The inhibition of topoisomerase II and the subsequent linearization of minicircles lead to the disruption and eventual degradation of the kDNA network.[5][12] This results in a state known as dyskinetoplasty, where the parasite loses its mitochondrial DNA.[10] The loss of kDNA is ultimately lethal to the trypanosome.

The following diagram illustrates the mechanism of action of Isometamidium Chloride on kDNA.

Caption: Isometamidium Chloride's inhibitory action on kDNA replication.

Mechanisms of Resistance

The development of resistance to isometamidium is a significant challenge in the field. The primary mechanism of resistance is the reduced accumulation of the drug within the parasite.[6][7][8]

This can be achieved through:

-

Decreased Drug Uptake: Mutations or altered expression of membrane transporters can lead to a lower influx of ISM into the trypanosome.[6]

-

Increased Drug Efflux: The presence of active efflux pumps can expel the drug from the cell, preventing it from reaching its target.[6]

-

Altered Mitochondrial Membrane Potential: A lower mitochondrial membrane potential can reduce the driving force for ISM accumulation in the mitochondrion.[9]

-

Target Modification: While less common, mutations in the type II topoisomerase could potentially reduce its affinity for ISM.

The logical relationship of resistance mechanisms is depicted in the diagram below.

Caption: Mechanisms leading to Isometamidium Chloride resistance in trypanosomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of isometamidium chloride.

Table 1: In Vivo Efficacy of Isometamidium Chloride

| Parameter | Trypanosome Species | Host | Dose (mg/kg) | Efficacy | Reference |

|---|---|---|---|---|---|

| CD50 | T. congolense | Mice | 0.007 - 20 | Varies with strain sensitivity | [9] |

| Curative Dose | T. congolense | Mice | 1 | Full resistance observed at this dose | [7][8] |

| Curative Dose | T. evansi | Rats | 1 | 90% anti-trypanosomal efficacy | [13] |

| Prophylactic/Therapeutic Dose | T. vivax | Cattle | 0.5 - 1 | Effective |[14] |

Table 2: Pharmacokinetic Parameters of Isometamidium Chloride

| Host | Dose (mg/kg) | Route | Peak Plasma Conc. (µg/L) | Time to Peak (hours) | Reference |

|---|---|---|---|---|---|

| Cattle | 1 | IM | 488.57 ± 208.59 | 1 | [14] |

| Cattle | 0.5 | IM | 20 (ng/ml) | <2 | [3] |

| Lactating Cattle | 1 | IM | 27 (ng/ml) | 24 |[3] |

Table 3: In Vitro Efficacy of Isometamidium Chloride

| Parameter | Trypanosome Species | EC50 (nM) | Fold Resistance (in resistant lines) | Reference |

|---|

| EC50 | T. brucei | - | >80 |[15] |

Key Experimental Methodologies

This section provides an overview of common experimental protocols used to investigate the mechanism of action of isometamidium chloride.

In Vitro Drug Sensitivity Assay (Alamar Blue Assay)

This assay is used to determine the 50% effective concentration (EC50) of a drug against trypanosomes.

Protocol:

-

Parasite Culture: Culture bloodstream form trypanosomes in appropriate media (e.g., HMI-9) to a density of approximately 1 x 10^5 cells/mL.

-

Drug Dilution: Prepare a serial dilution of isometamidium chloride in the culture medium.

-

Incubation: Add the parasite suspension to a 96-well plate containing the drug dilutions. Include a no-drug control. Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well and incubate for another 4-8 hours.

-

Measurement: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The workflow for an in vitro drug sensitivity assay is outlined below.

Caption: Workflow for determining the in vitro sensitivity of trypanosomes to Isometamidium Chloride.

Isometamidium Chloride Uptake Assay

This assay measures the accumulation of ISM within trypanosomes, often utilizing the drug's intrinsic fluorescence.

Protocol:

-

Parasite Preparation: Harvest bloodstream form trypanosomes and resuspend them in a suitable buffer (e.g., PBS with glucose) to a high density (e.g., 1 x 10^8 cells/mL).

-

Initiate Uptake: Add a known concentration of isometamidium chloride to the parasite suspension to start the uptake process.

-

Time Points: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the suspension.

-

Separation: Separate the parasites from the drug-containing medium by centrifugation through an oil layer (e.g., dibutyl phthalate) to rapidly stop uptake.

-

Lysis and Measurement: Lyse the parasite pellet and measure the intracellular ISM concentration using fluorescence spectroscopy or HPLC.

-

Data Analysis: Plot the intracellular drug concentration against time to determine the rate of uptake.

Kinetoplast DNA Analysis

This method assesses the effect of ISM on the integrity of the kDNA.

Protocol:

-

Drug Treatment: Incubate trypanosomes with a therapeutic concentration of isometamidium chloride for various durations.

-

Cell Lysis and DNA Extraction: Lyse the cells and perform a total DNA extraction.

-

Gel Electrophoresis: Run the extracted DNA on an agarose (B213101) gel. Intact kDNA networks are too large to enter the gel, while linearized minicircles will appear as a distinct band.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The presence of a low molecular weight band in treated samples indicates kDNA damage.

Conclusion

Isometamidium chloride's mechanism of action is primarily centered on its ability to accumulate in the trypanosome's mitochondrion and disrupt the replication of kinetoplast DNA by inhibiting type II topoisomerase. This leads to the loss of the kDNA and subsequent parasite death. Resistance is predominantly associated with reduced drug accumulation. A thorough understanding of these molecular processes is essential for the development of strategies to overcome drug resistance and for the design of novel trypanocidal agents. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the complex interactions between isometamidium chloride and the trypanosome parasite.

References

- 1. researchgate.net [researchgate.net]

- 2. cambridge.org [cambridge.org]

- 3. fao.org [fao.org]

- 4. Effect of isometamidium on Trypanosoma congolense infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro effects of isometamidium chloride (Samorin) on the piscine hemoflagellate Cryptobia salmositica (Kinetoplastida, Bodonina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 7. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Independence from Kinetoplast DNA Maintenance and Expression Is Associated with Multidrug Resistance in Trypanosoma brucei In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexities of Samorin (Isometamidium Chloride): A Technical Guide for Trypanosomiasis Research

For Immediate Release

Samorin, an enduring trypanocidal agent, remains a cornerstone in the control of animal African trypanosomiasis. This technical guide offers an in-depth exploration of its core pharmacology, mechanisms of action and resistance, and critical experimental methodologies for researchers, scientists, and drug development professionals.

Isometamidium (B1672257) chloride, commercially known as this compound, has been a vital tool in the chemotherapeutic and chemoprophylactic management of trypanosomiasis in livestock for decades.[1][2][3] Its persistence in the field is a testament to its efficacy, though the emergence of drug resistance necessitates a deeper understanding of its biological interactions.[1][2][4] This document provides a comprehensive overview of the current knowledge surrounding isometamidium chloride, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Mechanism of Action: Targeting the Trypanosome's Achilles' Heel

Isometamidium chloride's primary mode of action is the disruption of the trypanosome's kinetoplast DNA (kDNA), a unique network of interlocked mitochondrial DNA minicircles and maxicircles.[1][5] The drug accumulates within the parasite's mitochondrion and cytoplasm.[1] Once inside, it selectively inhibits kDNA type II topoisomerase, an enzyme crucial for kDNA replication.[1][6] This inhibition leads to the condensation and eventual disappearance of the kDNA network, ultimately resulting in cell death.[1][7] Additionally, isometamidium has been observed to cause a loss of ribosomes.[7]

Figure 1: Proposed mechanism of action for Isometamidium Chloride in Trypanosomes.

The Challenge of Resistance

The development of resistance to isometamidium chloride poses a significant threat to its continued efficacy.[2] A primary mechanism of resistance is the reduced accumulation of the drug within the trypanosome.[1][2][5] This is thought to be mediated by changes in drug transporters, including ATP-binding cassette (ABC) transporters.[1][8] In some resistant strains, a specific GAA codon insertion in a putative ABC transporter gene has been identified.[8]

Furthermore, alterations in the mitochondrial membrane potential have been observed in isometamidium-resistant T. congolense, which could impair drug uptake into this critical organelle.[5] It is important to note that the host's immune status can influence the development of resistance, with immunosuppressed animals showing a higher propensity for the emergence of resistant strains.[1][2][9]

Quantitative Data on Isometamidium Chloride

A summary of key quantitative data for isometamidium chloride is presented below, compiled from various studies.

Table 1: Efficacy and Dosage of Isometamidium Chloride

| Animal | Trypanosome Species | Dosage | Efficacy/Prophylactic Period | Reference |

| Cattle | T. evansi | 0.5 mg/kg IM | Effective, cleared parasitemia by day 3 | [10][11] |

| Cattle | T. congolense | 1 mg/kg IM | 100% prophylactic efficacy up to 90 days | [12] |

| Cattle | T. vivax | 0.5 mg/kg IM | 100% therapeutic efficacy | [12] |

| Cattle | T. congolense | 1 mg/kg IM | Protection for 4 months | [13] |

| Cattle | T. congolense | 0.5 mg/kg IM | Protection for 3 months | [13] |

| Goats (Red Sokoto) | T. congolense | 0.5 mg/kg IM (2% solution) | Curative, 5 weeks prophylaxis | [14] |

| Goats (Red Sokoto) | T. congolense | 0.5 mg/kg IM (3% solution) | Curative, 4 weeks prophylaxis | [14] |

| Mice | T. evansi | 1-10 mg/kg IP | Effective | [15] |

Table 2: Pharmacokinetic Parameters of Isometamidium Chloride

| Animal | Administration | Cmax | Tmax | Elimination Half-life | Bioavailability | Reference |

| Cattle | 1.0 mg/kg IV | - | - | 135 hours (mean) | - | [16] |

| Cattle | 1.0 mg/kg IM | 111 ng/mL (mean) | 36 min (mean) | 286 hours (mean) | 65.7% | [16] |

| Cattle | 1 mg/kg | 488.57 ± 208.59 µg/L | 1 hour | Detected in plasma up to 24h | - | [12] |

| Sheep | 0.5 mg/kg IM | Similar to goats | - | Significantly longer than goats | - | [17] |

| Goats | 0.5 mg/kg IM | Similar to sheep | 12.7 hours | 188 hours | - | [17] |

| Pigs | 0.5 mg/kg IM | 12-477 ng/mL | 15-30 min | - | - | [18] |

| Pigs | 15 mg/kg IM | 302-655 ng/mL | 15-30 min | 7.12 hours | - | [18] |

| Pigs | 35 mg/kg IM | 1620 ng/mL | 15-30 min | 7.20 hours | - | [18] |

Table 3: In Vitro Sensitivity of Trypanosomes to Isometamidium Chloride

| Trypanosome Species | Compound | IC50 | Reference |

| T. congolense | Purified Isometamidium | Most active | [6][19] |

| T. b. brucei | Purified Isometamidium | - | [6][19] |

| T. congolense | Veridium®/Samorin® | Similar to purified ISM | [6] |

| T. b. brucei | Veridium®/Samorin® | Similar to purified ISM | [6] |

| T. congolense | Red and Blue Isomers | Intermediate IC50 values | [6] |

| T. congolense | Disubstituted compound | Highest IC50 value | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of isometamidium chloride. Below are outlines of key methodologies cited in the literature.

Induction of Isometamidium Chloride Resistance in a Murine Model

This protocol describes the in vivo induction of isometamidium resistance in Trypanosoma congolense using immunosuppressed mice.[1][2]

Figure 2: Workflow for the in vivo induction of Isometamidium resistance in mice.

Methodology:

-

Host Preparation: One day prior to infection, mice are immunosuppressed with cyclophosphamide (200 mg/kg, intraperitoneally) to compromise the host immune response.[1]

-

Infection: Immunosuppressed mice are infected intraperitoneally with a starting dose of 10^5 bloodstream form trypanosomes of a sensitive strain.[1]

-

Monitoring and Treatment: Parasitemia is monitored, and when it reaches a predetermined level (e.g., 7.9 x 10^6 trypanosomes/ml), the mice are treated with a sub-curative dose of isometamidium chloride (starting as low as 0.001 mg/kg).[1]

-

Passage and Dose Escalation: Following treatment, the mice are monitored for relapse. Once parasites reappear in the blood, they are harvested and used to infect a new group of immunosuppressed mice. The treatment dose of isometamidium is incrementally increased with each subsequent passage.[1]

-

Confirmation of Resistance: This cycle is repeated with progressively higher doses of the drug until the parasites can survive a therapeutic dose (e.g., 1 mg/kg). The stability of the resistant phenotype is then confirmed after a period without drug pressure.[1][2]

Detection of Isometamidium Resistance

A variety of methods are available to detect and characterize isometamidium resistance.[20]

-

In Vivo Tests: These are considered the gold standard and involve infecting ruminants or mice with the trypanosome isolate and treating them with standard doses of isometamidium. The animals are then monitored for an extended period to determine the curative dose.[20]

-

In Vitro Assays: These assays measure the viability of trypanosomes after incubation with a range of isometamidium concentrations.[21] This method can provide a more rapid assessment of drug sensitivity.[21]

-

Isometamidium-ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) has been developed to detect and quantify isometamidium in the serum of treated animals.[20] This can be used in conjunction with parasite detection to assess prophylactic failure.[20]

-

Molecular Methods: Techniques such as PCR-RFLP can be used to screen for genetic markers associated with resistance, such as the GAA insertion in the ABC transporter gene.[8]

Figure 3: Logical relationships of methods for detecting Isometamidium resistance.

Conclusion

Isometamidium chloride remains an indispensable drug in the control of animal African trypanosomiasis. A thorough understanding of its pharmacology, including its mechanism of action and the pathways leading to resistance, is crucial for its responsible and effective use. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research aimed at preserving the utility of this important trypanocidal agent and developing novel strategies to combat this devastating disease.

References

- 1. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cambridge.org [cambridge.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. researchgate.net [researchgate.net]

- 9. research.itg.be [research.itg.be]

- 10. entomoljournal.com [entomoljournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Factors influencing the duration of isometamidium chloride (this compound) prophylaxis against experimental challenge with metacyclic forms of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. njap.org.ng [njap.org.ng]

- 15. researchgate.net [researchgate.net]

- 16. gov.uk [gov.uk]

- 17. A comparative study of the pharmacokinetics of isometamidium chloride in sheep and goats [kalroerepository.kalro.org]

- 18. Isometamidium in pigs: disposition kinetics, tissue residues and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 21. Effect of isometamidium on Trypanosoma congolense infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Efficacy of Samorin (Isometamidium Chloride) Against Trypanosoma evansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the efficacy of Samorin (isometamidium chloride) for the treatment of Trypanosoma evansi infections. The document synthesizes data from foundational studies conducted in various animal models, presenting quantitative data, experimental methodologies, and visual representations of workflows to facilitate understanding and future research in trypanocidal drug development.

Introduction

Trypanosoma evansi is the causative agent of "Surra," a debilitating parasitic disease affecting a wide range of domestic and wild animals. Early research was crucial in identifying effective therapeutic agents to combat this disease. This compound, with its active ingredient isometamidium (B1672257) chloride, emerged as a significant trypanocidal drug. This guide focuses on the initial studies that established its efficacy and toxicological profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from early efficacy studies of this compound against Trypanosoma evansi in different animal models.

Table 1: Efficacy of this compound in Mice

| Dosage (mg/kg) | Route of Administration | Efficacy | Observations | Reference |

| 1 - 10 | Intraperitoneal (single dose) | Effective against T. evansi | - | [1] |

| 40 and above | Intraperitoneal (single dose) | Toxic | Caused rapid death, severe hemorrhages, and organ damage. | [1][2] |

Table 2: Efficacy of this compound in Rats

| Dosage (mg/kg) | Route of Administration | Efficacy | Observations | Reference |

| 1.0 | Intraperitoneal | 90% anti-trypanosomal efficacy | Suppressed parasitemia for up to 35 days post-treatment. | [3] |

| 0.25 | Intraperitoneal | 40% effective | Lower efficacy compared to higher doses. | [4] |

| 0.5 | Intraperitoneal | 70% effective | Moderate efficacy. | [4] |

| 2.0 (re-treatment) | Intraperitoneal | 100% trypanocidal efficacy | Effective in clearing resurgent infections. | [4] |

Table 3: Efficacy of this compound in Cattle

| Dosage (mg/kg) | Route of Administration | Efficacy | Observations | Reference |

| 0.5 | Intramuscular | Effective | No parasitemia observed microscopically by day 3 post-treatment. Gradual restoration of hematological and biochemical parameters. | [5][6] |

Table 4: Efficacy and Toxicity of this compound in Camels

| Dosage (mg/kg) | Route of Administration | Efficacy | Toxic Effects | Reference |

| 0.5 | Intravenous (single dose) | Not specified as curative | Lacrimation, salivation, trembling, restlessness, frequent urination and defecation, followed by diarrhea. | [7] |

| 1.0 | Intravenous (single dose) | Not specified as curative | More severe toxic effects including unsteady gait, hindleg weakness, and falling. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the early evaluation of this compound's efficacy against T. evansi.

Animal Models and Husbandry

A variety of animal models were utilized to assess the efficacy and toxicity of this compound, including mice, rats, cattle, and camels. For laboratory animals like mice and rats, studies typically involved dividing them into experimental groups, including infected-treated, infected-untreated (positive control), and healthy-uninfected (negative control) groups.[4]

Experimental Infection with Trypanosoma evansi**

-

Parasite Strain: The specific strain of T. evansi used for infection was often a locally isolated and maintained strain. For instance, a cattle isolate was used for infecting Swiss albino mice.

-

Inoculum Preparation: The parasite was typically maintained by serial passage in a donor animal (e.g., mice or rats). Blood from a highly parasitemic donor was collected and the number of trypanosomes was quantified.

-

Infection Protocol:

-

Mice: Intraperitoneal injection of a specific number of parasites, for example, 1 x 10^5 trypanosomes.[8]

-

Rats: Intraperitoneal inoculation with a specified number of parasites, such as 10^4 trypanosomes in 0.25 ml of infected rat blood diluted in Alsever's solution.[4]

-

Camels: Experimental infection was induced to study the toxic effects of subsequent treatment.[7]

-

Drug Administration

-

Preparation of this compound: Isometamidium chloride was typically dissolved in sterile distilled water to the desired concentration.

-

Routes of Administration:

Assessment of Efficacy

-

Monitoring of Parasitemia: The level of trypanosomes in the blood was a primary indicator of infection and drug efficacy. This was typically done by:

-

Wet Blood Film: A drop of fresh tail blood was examined under a microscope to observe motile trypanosomes.

-

Stained Blood Smears (e.g., Giemsa stain): Thin or thick blood smears were prepared, stained, and examined under a microscope to identify and quantify the parasites.

-

Regular Monitoring: Blood samples were examined at regular intervals (e.g., daily or on specific days post-infection and post-treatment) to track the course of infection and the effect of the drug.[5][6]

-

-

Clinical Observations: Animals were monitored for clinical signs of trypanosomiasis, such as fever, anemia, and weight loss, as well as any adverse reactions to the drug treatment.

Hematological and Biochemical Analysis

To understand the pathological effects of the infection and the impact of the treatment, various hematological and biochemical parameters were analyzed.

-

Hematological Parameters: Blood samples were collected to measure:

-

Hemoglobin (Hb) concentration

-

Packed Cell Volume (PCV)

-

Total Erythrocyte Count (TEC)

-

Total Leucocyte Count (TLC)

-

Differential Leucocyte Count (DLC)

-

Platelet count

-

-

Biochemical Parameters: Serum samples were analyzed for:

Standard laboratory procedures were employed for these analyses.

Visualized Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the typical experimental workflows in the early research on this compound's efficacy.

Conclusion

Early research on this compound (isometamidium chloride) established its significant trypanocidal activity against Trypanosoma evansi in a variety of animal species. These foundational studies provided crucial data on effective dosages, routes of administration, and potential toxicity, which have guided the use of this drug in veterinary medicine for decades. While effective, the research also highlighted the importance of species-specific dosage and administration routes to avoid toxicity, particularly in camels. The experimental protocols and workflows detailed in this guide offer a valuable resource for contemporary researchers working on the development of new trypanocidal agents and strategies to combat drug resistance. Further investigation into the mechanisms of action and resistance to isometamidium chloride remains a critical area of research.

References

- 1. The effect of this compound (isometamedium chloride) on Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. entomoljournal.com [entomoljournal.com]

- 7. Some observations on the toxicosis of isometamidium chloride (this compound) in camels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathological studies on experimental Trypanosoma evansi infection in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Isometamidium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium (B1672257) chloride, a phenanthridine (B189435) aromatic amidine, remains a cornerstone in the control of animal African trypanosomiasis. Its efficacy is intrinsically linked to its unique pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of isometamidium, alongside its mechanism of action against trypanosomes and the development of resistance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Pharmacokinetics

Isometamidium chloride's pharmacokinetic profile is characterized by rapid but low transient plasma concentrations, extensive tissue binding, and prolonged elimination. This profile underpins its utility as both a therapeutic and prophylactic agent.

Absorption

Following intramuscular (IM) administration, isometamidium is rapidly absorbed into the systemic circulation. However, plasma concentrations are typically low and transient. In cattle administered a prophylactic dose of 0.5 mg/kg bodyweight, the drug was detected in serum with a mean maximum concentration (Cmax) of only 20 ng/mL, which declined to less than 10 ng/mL within two hours.[1][2] Another study in cattle using a 1 mg/kg IM dose reported a higher Cmax of 488.57 ± 208.59 µg/L (approximately 488.57 ng/mL) reached at 1 hour post-administration.[3] In pigs, IM administration of 0.5, 15, and 35 mg/kg resulted in rapid absorption within 15 to 30 minutes, with Cmax values ranging from 12 to 477 ng/mL, 302 to 655 ng/mL, and 1620 ng/mL, respectively.[4]

Distribution

A defining characteristic of isometamidium is its extensive tissue distribution and binding, which creates a depot effect, particularly at the site of injection.[1][5] High concentrations of the drug are maintained at the injection site, as well as in the liver and kidneys, for extended periods, which is crucial for its prophylactic activity.[1][5] Studies in cattle have shown that the apparent volume of distribution at steady-state is particularly large, with a mean of 24.5 L/kg, indicating significant tissue sequestration.[6] Following a 1.0 mg/kg IM injection of ¹⁴C-labeled isometamidium in lactating dairy cattle, the highest concentration of radiolabeled products (73.5 mg/kg) was found at the injection site 72 hours post-injection.[5] The liver and kidneys are other major sites of drug accumulation, with peak concentrations of 7.1 and 5.8 mg/kg, respectively, at 72 hours.[5]

Metabolism

The metabolism of isometamidium has not been extensively studied. However, available evidence suggests that it is not significantly metabolized in the host animal. Studies in both rats and cattle have failed to detect any metabolites of isometamidium in the blood.[2]

Excretion

Isometamidium is primarily excreted in the feces.[2] In a study using ¹⁴C-labeled isometamidium in cattle, approximately 80% of the intravenous dose was excreted within 21 days, with only 18% of that being via the urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of isometamidium chloride from various studies.

Table 1: Pharmacokinetic Parameters of Isometamidium Chloride in Cattle

| Parameter | Dose and Route | Value | Reference |

| Cmax | 0.5 mg/kg IM | 20 ng/mL | [1][2] |

| 1.0 mg/kg IM | 111 ng/mL (range: 37-197) | [6] | |

| 1.0 mg/kg IM | 488.57 ± 208.59 µg/L | [3] | |

| Tmax | 1.0 mg/kg IM | 36 min (range: 20-60) | [6] |

| Terminal Elimination Half-life (t½) | 1.0 mg/kg IV | 135 h (range: 123-165) | [6] |

| 1.0 mg/kg IM | 286 h (range: 215-463) | [6] | |

| 1.0 mg/kg IV (¹⁴C-labeled) | 120.7 h | [7] | |

| Bioavailability (IM) | 1.0 mg/kg | 65.7% | [6] |

| 1.0 mg/kg (¹⁴C-labeled) | 58% | [7] | |

| Volume of Distribution at Steady State (Vss) | 1.0 mg/kg IV | 24.5 L/kg (range: 18.5-39.3) | [6] |

Table 2: Pharmacokinetic Parameters of Isometamidium Chloride in Other Species

| Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Reference |

| Pigs | 0.5 mg/kg IM | 12 - 477 ng/mL | 15 - 30 min | - | [4] |

| 15 mg/kg IM | 302 - 655 ng/mL | 15 - 30 min | 7.12 h | [4] | |

| 35 mg/kg IM | 1620 ng/mL | 15 - 30 min | 7.20 h | [4] | |

| Goats | 0.5 mg/kg IM | Similar to sheep | 12.7 h | 188 h | [8] |

| Sheep | 0.5 mg/kg IM | Similar to goats | - | Significantly longer than goats | [8] |

Pharmacodynamics

Mechanism of Action

The primary trypanocidal action of isometamidium chloride is attributed to its ability to interfere with the parasite's DNA, particularly the kinetoplast DNA (kDNA).[9][10][11] It is believed to inhibit DNA synthesis in a manner similar to diminazene (B1218545) aceturate.[9] The drug accumulates in the cytoplasm and mitochondrion of the trypanosome. Isometamidium binds to the kDNA, forming an unconventional "sideways" geometry bond, which leads to the breakdown of the kinetoplast network.[11] Additionally, it has been suggested that isometamidium modifies the mitochondrial membrane and the glycoprotein (B1211001) structure on the surface of the endoplasmic reticulum.[9]

Resistance Mechanisms

Resistance to isometamidium is a significant challenge in the control of trypanosomiasis. The primary mechanism of resistance in Trypanosoma congolense is a reduction in drug accumulation within the parasite.[10][12] This is thought to be due to changes in drug transport across the parasite's membranes, potentially involving ATP-binding cassette (ABC) transporters.[12] A diminished mitochondrial membrane potential has also been implicated in reduced drug accumulation in the mitochondrion, leading to resistance.[12]

Experimental Protocols

Quantification of Isometamidium in Biological Samples

A common method for the determination of isometamidium in plasma and tissues involves solid-phase extraction followed by ion-pair reverse-phase HPLC with fluorescence detection.[2]

-

Sample Preparation:

-

Blood samples are collected and centrifuged to obtain plasma or serum.

-

Plasma/serum (1 ml) is mixed with acetonitrile (B52724) (3 ml) and vortexed.

-

The mixture is centrifuged, and the supernatant is collected. This extraction process is repeated multiple times.

-

The combined supernatants are evaporated to dryness under vacuum at 40°C.

-

The residue is reconstituted in HPLC-grade water for analysis.[]

-

-

Chromatographic Conditions:

-

Column: Luna C18 (2), 125 × 4 mm, 5 µm

-

Mobile Phase: Acetonitrile and phosphate (B84403) buffer (77:23)

-

Flow Rate: 1 ml/min

-

Detection: UV at 320 nm

-

Injection Volume: 20 µl[]

-

A highly sensitive competitive ELISA has been developed for the detection of isometamidium in bovine serum.[14][15]

-

Principle: The assay is based on the competition between free isometamidium in the sample and a fixed amount of isometamidium-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate.

-

Procedure:

-

Microtiter plates are coated with anti-isometamidium antibodies.

-

Serum samples (5 µL) and isometamidium-horseradish peroxidase conjugate are added to the wells.

-

The plate is incubated to allow for competitive binding.

-

After washing, a substrate solution is added, and the color development is measured spectrophotometrically.

-

-

Sensitivity: The limit of detection is approximately 0.5 ng/mL.[15]

In Vivo Induction and Assessment of Isometamidium Resistance

-

Animal Model: Immunosuppressed mice (e.g., treated with Endoxan®) are often used to facilitate the development of resistance.[12]

-

Procedure:

-

Mice are infected with a sensitive strain of T. congolense.

-

Once parasitemia is established, mice are treated with a sub-therapeutic dose of isometamidium (e.g., 0.001 mg/kg).

-

When parasitemia relapses, the parasites are collected and used to infect a new group of mice.

-

This new group is then treated with a slightly higher dose of isometamidium.

-

This cycle of infection, treatment with escalating doses, and passage is repeated until resistance to the desired dose (e.g., 1 mg/kg) is achieved.[12]

-

-

Assessment of Resistance:

-

In Vivo: Infected mice are treated with a standard dose of isometamidium (e.g., 1 mg/kg). The reappearance of parasitemia (relapse) indicates resistance.

-

Ex Vivo/In Vitro: The accumulation of isometamidium in the resistant parasites can be measured using flow cytometry or by monitoring the drug's intrinsic fluorescence.[12][16] A decrease in drug accumulation compared to the sensitive parent strain is indicative of resistance.

-

References

- 1. Pharmacokinetic and histopathological investigations of isometamidium in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isometamidium in pigs: disposition kinetics, tissue residues and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug isometamidium chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, bioavailability and tissue residues of [14C]isometamidium in non-infected and Trypanosoma congolense-infected Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative study of the pharmacokinetics of isometamidium chloride in sheep and goats [kalroerepository.kalro.org]

- 9. funaab.edu.ng [funaab.edu.ng]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an enzyme-linked immunosorbent assay for the detection and measurement of the trypanocidal drug isometamidium chloride in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simple competitive enzyme immunoassay for the detection of the trypanocidal drug isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The accumulation and compartmentalization of isometamidium chloride in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Samorin® (Isometamidium Chloride): A Technical Guide

A comprehensive overview of the synthesis, mechanism of action, and pivotal experimental findings in the development of the veterinary trypanocidal agent, isometamidium (B1672257) chloride.

Introduction

Isometamidium chloride, commercially known as Samorin®, is a phenanthridine (B189435) aromatic amidine that has been a cornerstone in the control of animal African trypanosomiasis (AAT) for decades. This technical guide provides an in-depth analysis of the discovery and development of isometamidium, tailored for researchers, scientists, and drug development professionals. The document outlines its synthesis, mechanism of action, and key experimental data that established its efficacy and pharmacokinetic profile as a veterinary drug.

Discovery and Synthesis

Isometamidium chloride was developed in the 1950s as a therapeutic and prophylactic agent against trypanosomiasis in livestock. Its synthesis involves the coupling of a diazotized p-aminobenzamidine moiety with homidium (ethidium) chloride.[1] The commercial product, this compound®, is a mixture of isometamidium chloride as the principal component, along with other related compounds, including isomers and a disubstituted compound.[2][3]

A nanoformulation of isometamidium chloride has been developed by encapsulating the drug in alginate/gum acacia nanoparticles. This approach aims to reduce the toxicity associated with the conventional formulation. The synthesis involves the drop-wise addition of an aqueous solution of gum acacia to a sodium alginate solution containing isometamidium chloride, followed by cross-linking with glutaraldehyde.[1]

Mechanism of Action

The trypanocidal activity of isometamidium chloride is primarily attributed to its ability to target and disrupt the kinetoplast DNA (kDNA) of the parasite. The drug is actively transported into the trypanosome's mitochondrion, where it selectively inhibits the mitochondrial type II topoisomerase. This enzyme is crucial for the replication and maintenance of the intricate network of interlocked kDNA minicircles and maxicircles.

Inhibition of topoisomerase II leads to a cascade of downstream effects, including the inability to decatenate replicated kDNA, resulting in the disorganization and eventual degradation of the kDNA network. This disruption of mitochondrial genetic material is catastrophic for the parasite, leading to impaired energy metabolism and ultimately, cell death.[4][5]

Signaling Pathway of Isometamidium Chloride in Trypanosomes

Caption: Mechanism of action of Isometamidium Chloride.

Data Presentation

In Vitro Efficacy

The in vitro trypanocidal activity of isometamidium chloride has been evaluated against various Trypanosoma species. The 50% inhibitory concentration (IC50) values demonstrate its potency.

| Trypanosoma Species | Isometamidium Chloride IC50 | Reference |

| T. brucei | >80-fold resistance in kinetoplast-independent mutants | [4] |

| T. congolense | 1 ng/mL (sensitive strains) | [6] |

| T. vivax | 1 ng/mL (sensitive strains) | [6] |

Pharmacokinetics in Cattle

Pharmacokinetic studies have been crucial in determining the appropriate dosage and prophylactic period of this compound® in cattle.

| Parameter | Value | Animal Model | Dosage | Reference |

| Cmax | 488.57 ± 208.59 µg/L | Cattle | 1.0 mg/kg IM | [7] |

| Time to Cmax | 1 hour | Cattle | 1.0 mg/kg IM | [7] |

| Detection Limit | Not detected after 36 hours | Cattle | 1.0 mg/kg IM | [7] |

| Prophylactic Efficacy | 100% up to 90 days | Cattle | 1.0 mg/kg IM | [7] |

| Therapeutic Efficacy | 100% | Cattle | 0.5 mg/kg IM | [7] |

In Vivo Efficacy in Experimental Infections

Experimental infection models have been instrumental in evaluating the therapeutic and prophylactic efficacy of isometamidium chloride.

| Animal Model | Trypanosoma Species | Treatment Protocol | Outcome | Reference |

| Cattle | T. vivax | 1.0 mg/kg IM (prophylactic) | 100% protection for up to 90 days | [7] |

| Cattle | T. vivax | 0.5 mg/kg IM (therapeutic) | 100% cure rate | [7] |

| Sheep and Cattle | T. vivax | Not specified | Protection for 118 to 195 days | [8] |

| Mares | T. evansi | Not specified | Incomplete effects, side-effects noted | [8] |

| Dairy Cows | T. vivax | 1.0 mg/kg IM | Increased milk production post-treatment | [9] |

Experimental Protocols

In Vitro Trypanocidal Activity Assay

A standardized protocol for assessing the in vitro activity of trypanocidal compounds is essential for drug screening.

Experimental Workflow for In Vitro Drug Screening

Caption: In vitro screening workflow for trypanocidal compounds.

A detailed protocol involves:

-

Parasite Culture: Trypanosoma congolense bloodstream forms are cultured in a suitable medium.[10]

-

Drug Preparation: Serial dilutions of isometamidium chloride are prepared.

-

Incubation: Parasites are incubated in 96-well plates with varying concentrations of the drug for a defined period (e.g., 48 hours).

-

Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more high-throughput methods utilizing fluorescent or bioluminescent parasite strains.[11][12][13]

-

Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC50) is calculated.

Experimental Infection and Treatment in Cattle

In vivo studies in the target species are critical for evaluating the efficacy and safety of a new veterinary drug.

Experimental Workflow for In Vivo Efficacy Trial in Cattle

Caption: In vivo experimental infection and treatment workflow.

A typical protocol includes:

-

Animal Selection and Acclimatization: Healthy cattle are selected and allowed to acclimatize to the experimental conditions.

-

Experimental Infection: Cattle are infected with a known strain and dose of Trypanosoma vivax.[7]

-

Treatment: For therapeutic studies, treatment is initiated after the establishment of infection. For prophylactic studies, treatment is administered prior to infection.[7][14]

-

Monitoring: Animals are monitored regularly for clinical signs, parasitemia (using techniques like microscopy, PCR, and LAMP), packed cell volume (PCV), and other relevant parameters.[14][15]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the drug's concentration in the plasma.[7]

Conclusion

The discovery and development of this compound® represent a significant advancement in veterinary medicine for the control of animal trypanosomiasis. Its unique mechanism of action, targeting the parasite's kinetoplast DNA, has made it an effective therapeutic and prophylactic agent. The extensive in vitro and in vivo studies have provided a solid foundation for its clinical use. Future research may focus on novel formulations, such as nanoformulations, to enhance its safety and efficacy profile and to combat the growing challenge of drug resistance.

References

- 1. Nanoformulation of a Trypanocidal Drug Isometamidium Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2886535A1 - Novel veterinary isometamidium compositions and similar substances and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Independence from Kinetoplast DNA Maintenance and Expression Is Associated with Multidrug Resistance in Trypanosoma brucei In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of topoisomerase II inhibitors on the kinetoplast ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of isometamidium chloride on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of isometamidium on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Outbreak of Trypanosoma vivax in Dairy Cows: Hematologic, Immunological and Antioxidant Responses Before and After Treatment with Isometamidium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro cultivation of Trypanosoma congolense bloodstream forms: State of the art and advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro trypanocidal activity of the anti-helminthic drug niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trypanosomatics.org [trypanosomatics.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

In Vitro Trypanocidal Activity of Samorin (Isometamidium Chloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro trypanocidal activity of Samorin (isometamidium chloride, ISM), a critical drug in the control of animal African trypanosomiasis. The document synthesizes key findings on its efficacy, experimental protocols, and mechanism of action, presenting data in a structured format to facilitate research and development efforts.

Core Findings on Trypanocidal Efficacy

Isometamidium (B1672257) chloride, the active component of this compound, has been a cornerstone in the treatment and prophylaxis of trypanosomiasis in livestock for decades.[1][2] In vitro studies are crucial for understanding its intrinsic activity against various trypanosome species, determining effective concentrations, and investigating mechanisms of resistance.

The commercial formulation of this compound is a mixture of compounds, with isometamidium (M&B4180A) being the major active component, along with other related phenanthridines.[1][3] Research indicates that while purified isometamidium is highly active, the complete commercial mixture may exhibit synergistic effects, proving more efficacious than any single purified component.[3][4]

Quantitative Efficacy Data

The trypanocidal activity of this compound and its components has been quantified against several species and strains of Trypanosoma. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from various in vitro studies.

Table 1: In Vitro Activity of this compound and its Components against Trypanosoma congolense

| Compound/Mixture | Strain | Metric | Value | Reference |

| This compound® | IL3000 | IC₅₀ | ~0.5 ng/mL | [1] |

| Purified Isometamidium (ISM) | IL3000 | IC₅₀ | ~0.5 ng/mL | [1] |

| Red Isomer | IL3000 | IC₅₀ | ~2.5 ng/mL | [1] |

| Blue Isomer | IL3000 | IC₅₀ | ~5 ng/mL | [1] |

| Disubstituted Compound | IL3000 | IC₅₀ | >10 ng/mL | [1] |

Table 2: In Vitro Activity of this compound and its Components against Trypanosoma brucei brucei

| Compound/Mixture | Strain | Metric | Value | Reference |

| This compound® | Antat 1.1 | IC₅₀ | ~1 ng/mL | [1] |

| Purified Isometamidium (ISM) | Antat 1.1 | IC₅₀ | ~1 ng/mL | [1] |

| Red Isomer | Antat 1.1 | IC₅₀ | ~10 ng/mL | [1] |

| Blue Isomer | Antat 1.1 | IC₅₀ | ~10 ng/mL | [1] |

| Disubstituted Compound | Antat 1.1 | IC₅₀ | >20 ng/mL | [1] |

| This compound® | Wild Type | EC₅₀ | Not specified | [3] |

| M&B4180A (Isometamidium) | Wild Type | EC₅₀ | Most active component | [3] |

| M&B38897 | Wild Type | EC₅₀ | Second most active | [3] |

| M&B4596 | Wild Type | EC₅₀ | Inactive | [3] |

Table 3: In Vitro Activity of Isometamidium Chloride against Drug-Sensitive and Resistant Trypanosoma vivax

| Strain/Stock | Drug Concentration | Observation | Time to Effect | Reference |

| IL 1392 (Sensitive) | 1 ng/mL | Reduced growth, death | 10 days | [5] |

| IL 1392 (Sensitive) | 10 ng/mL | Reduced growth, death | 6 days | [5] |

| CP 2171 (Resistant) | 1 ng/mL | Continued growth | >17 days | [5] |

| CP 2331 (Resistant) | 1 ng/mL | Continued growth | >17 days | [5] |

Experimental Protocols

Standardized in vitro assays are fundamental for evaluating trypanocidal compounds. Below are detailed methodologies synthesized from published studies.

Standard Drug Sensitivity Assay (IC₅₀/EC₅₀ Determination)

This protocol is a common method for determining the concentration of a drug that inhibits trypanosome growth by 50%.

-

Parasite Culture :

-

Cultivate bloodstream form trypanosomes (e.g., T. congolense IL3000, T. b. brucei Antat 1.1) in a suitable medium such as RPMI 1640, supplemented with L-glutamate, 10% fetal bovine serum, penicillin, and streptomycin.[6]

-

Maintain cultures at 34°C (for T. congolense) or 37°C (for T. brucei) in a 5% CO₂ environment.[1]

-

-

Assay Preparation :

-

Drug Application :

-

Prepare serial dilutions of the test compounds (e.g., this compound, purified ISM) and control drugs.

-

Add 100 µL of the drug dilutions to the respective wells.[6]

-

-

Incubation :

-

Incubate the plates for a specified period, typically 48 to 72 hours.[1]

-

-

Viability Assessment :

-

Add a viability indicator, such as Alamar blue (resazurin), to each well.

-

Incubate for an additional 4-8 hours to allow for color development.

-

Measure fluorescence or absorbance using a plate reader to determine the number of viable parasites.

-

-

Data Analysis :

-

Calculate the IC₅₀ or EC₅₀ values by plotting the percentage of parasite inhibition against the drug concentration using appropriate statistical software.

-

Mechanism of Action

The precise mechanism of action of isometamidium is not fully elucidated, but in vitro studies have provided significant insights. The primary target appears to be the kinetoplast, the mitochondrial DNA (kDNA) network unique to kinetoplastids.[2][7]

-

Uptake and Accumulation : Isometamidium is rapidly taken up by the trypanosome and accumulates within the mitochondrion, specifically concentrating in the kinetoplast.[7][8]

-

kDNA Disruption : The drug intercalates into the kDNA, causing disruption and decatenation of the DNA minicircles.[7] This action is thought to inhibit kDNA replication and transcription. Evidence suggests that it may selectively inhibit kinetoplastic topoisomerase II.[2]

-

Mitochondrial Dysfunction : Damage to the kDNA impairs mitochondrial function. This leads to a decrease in aerobic respiration, as observed by reduced oxygen consumption in drug-exposed parasites.[7]

-

Metabolic Shift : To compensate for the damaged respiratory chain, some parasites switch to glycolysis for energy production, indicated by an increase in lactate (B86563) and pyruvate.[7] However, this metabolic shift is often insufficient to sustain the parasite, leading to cell death.

Conclusion

In vitro studies are indispensable for characterizing the trypanocidal properties of this compound. The data consistently demonstrate its potent activity against various Trypanosoma species. The standardized protocols outlined here provide a framework for future research, including the screening of new drug candidates and the surveillance of drug resistance. A deeper understanding of its mitochondrial-targeted mechanism of action may pave the way for the development of novel therapies that can overcome existing resistance issues and secure the future of trypanosomiasis control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of isometamidium chloride on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vitro effects of isometamidium chloride (this compound) on the piscine hemoflagellate Cryptobia salmositica (Kinetoplastida, Bodonina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Battle: A Technical History of Samorin (Isometamidium Chloride) in the Control of African Animal Trypanosomiasis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

For over six decades, isometamidium (B1672257) chloride, commercially known as Samorin, has been a cornerstone in the chemotherapeutic and chemoprophylactic control of African Animal Trypanosomiasis (AAT), a disease that continues to devastate livestock productivity across vast regions of sub-Saharan Africa. This technical guide provides an in-depth historical perspective on the use of this compound, from its introduction in the mid-20th century to its current status in the face of mounting drug resistance. We delve into its mechanism of action, pharmacokinetic properties, and the evolution of its application in the field. This paper summarizes key quantitative data on its efficacy and presents detailed experimental protocols from pivotal studies. Furthermore, we visualize the critical pathways and workflows associated with its use and the development of resistance, offering a comprehensive resource for researchers and professionals dedicated to combating this persistent veterinary challenge.

Introduction: A Landmark Trypanocide

Isometamidium chloride, a phenanthridine (B189435) derivative, was introduced in the 1950s and quickly became an indispensable tool for managing AAT in cattle, sheep, goats, and other livestock.[1][2] Its dual capacity for both treating existing infections (thermotherapy) and providing long-term protection (chemoprophylaxis) made it particularly valuable in tsetse-infested areas.[3][4][5] The commercial products, this compound® and Trypamidium®, contain isometamidium chloride as the principal active component, alongside several isomers and related compounds.[6][7] An estimated 35 million doses of trypanocidal drugs, with isometamidium being a major component, are administered annually in Africa to control the disease.[2][8]

Mechanism of Action: Targeting the Kinetoplast

Isometamidium chloride exerts its trypanocidal effect by targeting the parasite's kinetoplast, a network of mitochondrial DNA (kDNA).[3] The drug is thought to freely cross the parasite's plasma membrane and is then actively concentrated within the mitochondrion, a process driven by the mitochondrial membrane potential.[3] Once inside, isometamidium intercalates with the kDNA, inhibiting topoisomerase II, an enzyme essential for kDNA replication and repair.[1][3][8] This disruption of kDNA synthesis ultimately leads to parasite death.[3][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 3. Isometamidium Chloride [benchchem.com]

- 4. A field guide for THE DIAGNOSIS, TREATMENT AND PREVENTION OF AFRICAN ANIMAL TRYPANOSOMOSIS [fao.org]

- 5. interchemie.com [interchemie.com]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. funaab.edu.ng [funaab.edu.ng]

Cellular Targets of Isometamidium Chloride in Parasite Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometamidium (B1672257) chloride (ISM) is a phenanthridine (B189435) aromatic diamidine that has been a cornerstone in the treatment and prophylaxis of animal African trypanosomiasis for over half a century.[1][2] Its efficacy is intrinsically linked to its interaction with the parasite's mitochondrion, a unique organelle that differs significantly from its mammalian host counterpart, making it a prime target for chemotherapy. This technical guide provides a comprehensive overview of the cellular targets of ISM within the parasite mitochondria, focusing on its mechanism of action, the molecular basis of resistance, and detailed experimental protocols for its study.

Primary Mitochondrial Target: The Kinetoplast DNA (kDNA)

The principal target of ISM within the trypanosome mitochondrion is the kinetoplast DNA (kDNA).[1][2] The kDNA is a massive network of thousands of interlocked circular DNA molecules, comprising maxicircles and minicircles, which represents the mitochondrial genome of these parasites.[1] ISM exerts its trypanocidal effect through a multi-step process initiated by its accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential.[2][3]

Once concentrated in the mitochondrion, ISM selectively inhibits the parasite's mitochondrial type II topoisomerase.[1][2] This enzyme is crucial for the replication and segregation of the kDNA network. By inhibiting this topoisomerase, ISM prevents the decatenation (unlinking) of the kDNA minicircles, leading to the disruption and eventual disappearance of the kinetoplast network.[1][4] This catastrophic damage to the mitochondrial genome ultimately results in parasite cell death.[1] Beyond its effect on topoisomerase, ISM is also known to interact directly with DNA base pairs, which may further contribute to the disruption of mitochondrial function.[5][6]

Mechanism of Action and Resistance

The uptake and accumulation of ISM are critical for its activity. The drug is actively transported into the parasite, and its sequestration within the mitochondrion is dependent on a high mitochondrial membrane potential (ΔΨm).[3] Resistance to ISM has been linked to a reduction in this potential, which consequently leads to decreased intramitochondrial drug accumulation.[3][7] This reduction in ΔΨm is a key adaptation in resistant strains and has been associated with mutations in the γ subunit of the F1Fo-ATPase.[7] Additionally, the involvement of ATP-binding cassette (ABC) transporters in ISM efflux has been hypothesized as another potential mechanism of resistance.[1]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and uptake of Isometamidium chloride in various trypanosome species.

Table 1: In Vivo Efficacy of Isometamidium Chloride

| Parasite Species | Host | 50% Curative Dose (CD50) | 80% Curative Dose (CD80) | Notes | Reference(s) |

| Trypanosoma congolense | Mice | 0.007 to 20 mg/kg | - | Wide range of sensitivities observed in different isolates. | [3][8] |

| Trypanosoma congolense | Cattle | - | - | Minimum curative dose varies significantly between strains. | [7] |

| Trypanosoma evansi | Mice | > 1 mg/kg | - | Strains tested showed resistance to ISM at this dose. | [3][6] |

Table 2: In Vitro Sensitivity to Isometamidium Chloride

| Parasite Species | Parameter | Value | Assay Method | Reference(s) |

| Trypanosoma congolense | IC50 | Varies between strains | CellTiter-Glo® Luminescent Cell Viability Assay | [1] |

| Trypanosoma brucei brucei | IC50 | Varies between strains | CellTiter-Glo® Luminescent Cell Viability Assay | [1] |

| Trypanosoma brucei | EC50 | 82.3-fold increase in resistant mutants | AlamarBlue Assay | [9] |

Table 3: Isometamidium Chloride Uptake Kinetics in Trypanosoma congolense

| Parameter | Value Range | Correlation with Sensitivity | Reference(s) |

| Km (Michaelis constant) | 0.35 - 0.87 µM | No | [3] |

| Vmax (Maximum uptake rate) | 17 - 216 pmol/min per 108 cells | Yes | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mitochondrial targets of Isometamidium chloride.

In Vitro Drug Sensitivity Assay (IC50 Determination)

This protocol is adapted from methods used to assess the efficacy of trypanocidal compounds against bloodstream form trypanosomes.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of ISM against a specific trypanosome strain.

Materials:

-

96-well tissue culture plates

-

Trypanosoma bloodstream forms (e.g., T. brucei, T. congolense)

-

Appropriate culture medium (e.g., HMI-9)

-

Isometamidium chloride stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed 96-well plates with 4000 trypanosome cells per well in their respective culture medium.

-

Allow the cells to adhere for 4 hours at 34°C.

-

Prepare serial dilutions of ISM in culture medium and add them to the wells. Include a no-drug control.

-

Incubate the plates for 48 hours at 34°C in a 5% CO2 atmosphere.

-

After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the ISM concentration and fitting the data to a dose-response curve.

Mitochondrial Membrane Potential (ΔΨm) Measurement

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.[10][11]

Objective: To measure the relative mitochondrial membrane potential in trypanosomes and assess the effect of ISM.

Materials:

-

Live trypanosomes

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123 stock solution (in DMSO)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest and wash trypanosomes, resuspending them in PBS at a concentration of 1x106 cells/mL.

-

For a positive control, treat a sample of cells with 10 µM CCCP for 20 minutes to depolarize the mitochondria.

-

Add Rhodamine 123 to the cell suspensions to a final concentration of 0.3 µg/mL for bloodstream forms or 3.0 µg/mL for procyclic forms.[10]

-

Incubate the cells in the dark at room temperature for 20-30 minutes.

-

To test the effect of ISM, pre-incubate cells with the desired concentration of the drug before adding Rhodamine 123.

-

Analyze the fluorescence of the cell population using a flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Alternatively, visualize the stained mitochondria using a fluorescence microscope. A decrease in fluorescence intensity indicates a reduction in ΔΨm.

Isometamidium Chloride Uptake Assay

This protocol leverages the intrinsic fluorescence of ISM to measure its accumulation within trypanosomes.[2]

Objective: To quantify the uptake of ISM into trypanosomes.

Materials:

-

Live trypanosomes

-

ISM solution

-

Ice-cold PBS

-

Flow cytometer with UV excitation capabilities

Procedure:

-

Harvest and wash trypanosomes, resuspending them in an appropriate buffer (e.g., PBS with glucose) at a known concentration.

-

Add ISM to the cell suspension to the desired final concentration.

-

Incubate the cells at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

-

To stop the uptake, immediately add the aliquot to a large volume of ice-cold PBS and centrifuge at 4°C.

-

Wash the cell pellet with ice-cold PBS to remove extracellular ISM.

-

Resuspend the cells in PBS for analysis.

-

Measure the intracellular fluorescence of the trypanosomes using a flow cytometer with an excitation wavelength of approximately 374 nm and an emission wavelength of approximately 590 nm.[2]

-

The increase in mean fluorescence intensity over time reflects the rate of ISM uptake.

In Vivo Efficacy Testing in a Murine Model

This protocol provides a general framework for assessing the curative efficacy of ISM in mice infected with trypanosomes.[3][6]

Objective: To determine the curative dose of ISM in a mouse model of trypanosomiasis.

Materials:

-

Laboratory mice

-

Trypanosome stabilates for infection

-

ISM solution for injection

-

Microscope slides and coverslips

-

Heparinized capillary tubes

Procedure:

-

Infect groups of mice (e.g., 6 mice per group) intraperitoneally with a known number of trypanosomes (e.g., 1x105 cells).

-

Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.

-

When a consistent level of parasitemia is established, treat the mice with varying doses of ISM (e.g., 0.25, 0.5, 1.0 mg/kg) via intraperitoneal or intramuscular injection. Include an untreated control group.

-

Continue to monitor parasitemia in the treated mice for an extended period (e.g., 60 days) to check for relapse.

-

A cure is defined as the permanent absence of detectable parasites in the blood.

-

The curative dose (e.g., CD50 or CD80) can be calculated based on the number of mice cured at each dose level.

Kinetoplast DNA Topoisomerase II Inhibition Assay